molecular formula C19H22N2O3S B4598938 N-(4-butylphenyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(4-butylphenyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No.: B4598938
M. Wt: 358.5 g/mol
InChI Key: LSCBVRSMYICWIM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[(4-nitrobenzyl)thio]acetamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs' natural synthesis. Chemoselective monoacetylation of 2-aminophenol into N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst, demonstrates the role of similar compounds in facilitating drug synthesis processes (Magadum & Yadav, 2018).

Synthesis of Glycosaminoglycan Analogues

The syntheses of 4-nitrophenyl beta-glycosides of 3-thio and 4-thio analogues of 2-acetamido-2-deoxy-hexoses (GlcNAc and GalNAc) highlight the application in synthesizing thio-oligosaccharide analogues. These analogues are essential for understanding glycosaminoglycans, glycoproteins, and glycolipids' structures present in living systems (Chen & Withers, 2007).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of paracetamol using TiO2 nanoparticles underscores the significance of related compounds in environmental chemistry and pollution control. It offers insights into the degradation mechanisms of pharmaceutical contaminants under UV light (Jallouli et al., 2017).

Development of Novel Photoreactive Compounds

Studies on molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by ether or carbonate linkages provide a basis for understanding photoreactivity in chemical compounds. This research is crucial for developing materials with specific light-responsive properties (Katritzky et al., 2003).

Protective Group Chemistry in Synthesis

The use of (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions illustrates the critical role of similar compounds in synthetic chemistry, especially in complex molecule assembly. This research highlights the selectivity and stability of protective groups in facilitating chemical transformations (Daragics & Fügedi, 2010).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-3-4-15-5-9-17(10-6-15)20-19(22)14-25-13-16-7-11-18(12-8-16)21(23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCBVRSMYICWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.